2-(2-Ethoxyethoxy)phenol
Overview
Description
2-(2-Ethoxyethoxy)phenol is an organic compound with the molecular formula C10H14O3. It is a phenolic compound characterized by the presence of an ethoxyethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Phenolic compounds, which 2-(2-ethoxyethoxy)phenol is a derivative of, are known to interact with a wide range of biological targets, including proteins, enzymes, and cell membranes .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
They can act as antioxidants, participate in signal transduction pathways, and modulate the activity of a variety of enzymes .
Pharmacokinetics
Phenolic compounds are generally known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of phenolic compounds .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of a functional coating with cell-specific adhesion and antiprotein adhesion properties
Cellular Effects
It has been used in the creation of a coating that has cell-specific adhesion properties . This suggests that 2-(2-Ethoxyethoxy)phenol may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied extensively. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethoxyethoxy)phenol can be synthesized through the reaction of phenol with ethylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base catalyst facilitating the nucleophilic attack of the phenol on the ethylene oxide, resulting in the formation of the ethoxyethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of phenol with ethylene oxide in a reactor. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound
Scientific Research Applications
2-(2-Ethoxyethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a substrate in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyphenol: This compound has a similar structure but lacks the additional ethoxy group.
Phenoxyethanol: It is another phenolic compound with similar properties but different applications.
Uniqueness
2-(2-Ethoxyethoxy)phenol is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
2-(2-ethoxyethoxy)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDZHADMGUWWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612567 | |
Record name | 2-(2-Ethoxyethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62621-66-3 | |
Record name | 2-(2-Ethoxyethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.